Tert-butyl 2-hydroxymorpholine-4-carboxylate
CAS No.:
Cat. No.: VC17252666
Molecular Formula: C9H17NO4
Molecular Weight: 203.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H17NO4 |
|---|---|
| Molecular Weight | 203.24 g/mol |
| IUPAC Name | tert-butyl 2-hydroxymorpholine-4-carboxylate |
| Standard InChI | InChI=1S/C9H17NO4/c1-9(2,3)14-8(12)10-4-5-13-7(11)6-10/h7,11H,4-6H2,1-3H3 |
| Standard InChI Key | MKIOAKIICSYKOC-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCOC(C1)O |
Introduction
Structural and Chemical Identification
Molecular Characteristics
Tert-butyl 2-hydroxymorpholine-4-carboxylate (CAS: 885951-63-3) has the molecular formula and a molar mass of 203.24 g/mol . Its IUPAC name, tert-butyl 2-hydroxymorpholine-4-carboxylate, reflects the substitution pattern: a hydroxyl group at C2 and a Boc group at C4 of the morpholine ring. Key physicochemical properties include:
| Property | Value |
|---|---|
| LogP (Partition Coefficient) | 0.51 |
| Rotatable Bond Count | 2 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Polar Surface Area | 59 Ų |
These parameters suggest moderate hydrophilicity and bioavailability, making the compound suitable for medicinal chemistry applications .
Spectral and Stereochemical Features
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound are consistent with its structure. The Boc group resonates at ~1.4 ppm (singlet, 9H) in -NMR, while the hydroxyl proton appears as a broad peak near 3.0–3.5 ppm . Stereochemical variations (e.g., R or S configurations at C2) influence reactivity and biological activity, though racemic mixtures are commonly reported in synthetic protocols .
Synthetic Methodologies
Reduction of Ketone Precursors
A common route to tert-butyl 2-hydroxymorpholine-4-carboxylate involves the reduction of a ketone precursor, tert-butyl 2-oxomorpholine-4-carboxylate, using hydride reagents. For example, diisobutylaluminium hydride (DIBAL-H) in toluene/ether at −78°C selectively reduces the ketone to a secondary alcohol, yielding the target compound in 80% efficiency . Critical steps include:
-
Cooling: Maintaining −78°C to prevent over-reduction.
-
Quenching: Using saturated ammonium chloride to neutralize excess DIBAL-H.
-
Workup: Sequential washes with Rochelle’s salt, sodium bicarbonate, and brine to remove aluminum byproducts .
Boc Protection Strategies
The Boc group is introduced via reaction with di-tert-butyl dicarbonate () under basic conditions. For instance, morpholine-2-ol is treated with and 4-dimethylaminopyridine (DMAP) in dichloromethane to install the Boc group at the 4-position . This method achieves high regioselectivity due to the steric hindrance of the tert-butyl group.
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide, ethyl acetate) but limited solubility in water (<1 mg/mL) . Stability studies indicate decomposition at temperatures above 40°C, necessitating storage at 2–8°C under inert atmospheres .
Drug-Likeness Assessment
With a molecular weight of 203.24 (<500), LogP of 0.51 (<5), and fewer than 10 hydrogen bond acceptors/donors, tert-butyl 2-hydroxymorpholine-4-carboxylate adheres to Lipinski’s criteria for oral bioavailability . Its polar surface area (59 Ų) further supports membrane permeability, a key attribute for central nervous system (CNS)-targeted therapeutics .
Applications in Pharmaceutical Chemistry
Intermediate in API Synthesis
This compound is a precursor to bioactive molecules, including:
-
Kinase Inhibitors: The morpholine ring chelates ATP-binding sites in kinases, enabling the design of anticancer agents .
-
Antivirals: Functionalization at C2 with heterocycles enhances binding to viral proteases .
Radiolabeling and Isotopic Studies
Deuterated analogs (e.g., tert-butyl 3-hydroxymorpholine-4-carboxylate-2,2,3,5,5,6,6-d7, CAS: 2259315-83-6) are synthesized for pharmacokinetic tracing and mass spectrometry quantification . Such isotopologues retain the parent compound’s reactivity while enabling precise metabolic studies .
Future Directions and Research Gaps
Stereoselective Synthesis
Current methods predominantly yield racemic mixtures. Developing asymmetric reductions (e.g., using chiral catalysts) could provide enantiopure material for targeted therapeutics .
Biological Activity Profiling
Despite its utility as an intermediate, the compound’s direct pharmacological effects remain underexplored. Screening against disease-relevant targets (e.g., G protein-coupled receptors) may uncover novel applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume